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Compound of Interest

Compound Name: 3-Pyrazinylalanine

Cat. No.: B13628345 Get Quote

Executive Summary
3-Pyrazinylalanine (Pza) is a non-canonical amino acid (ncAA) structurally analogous to

Phenylalanine (Phe) and Histidine (His). It features a pyrazine ring—a 1,4-diazine heterocycle

—integrated into the alanine side chain.

Unlike its carbocyclic analog (Phe) or monocyclic heteroanalog (His), Pza offers a unique

electronic profile: it is significantly less lipophilic than Phe and far less basic than His (pKa of

conjugate acid ~0.6). These properties make Pza a critical tool in medicinal chemistry for

optimizing pharmacokinetics (reducing lipophilicity, mitigating off-target histamine release) and

in bio-inorganic chemistry as a bridging ligand for constructing metalloproteins.

Part 1: Physicochemical Fundamentals
Structural & Electronic Profile
The utility of Pza stems from the pyrazine ring's electron-deficient nature.

Basicity: The pyrazine nitrogens are very weak bases (

). Unlike Histidine (

), Pza remains uncharged at physiological pH, preventing non-specific electrostatic
interactions while retaining hydrogen bond acceptor capabilities.

Lipophilicity: The introduction of two nitrogen atoms reduces the
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compared to Phenylalanine, enhancing water solubility without sacrificing the steric bulk
required for hydrophobic pocket occupancy.

Coordination Chemistry: The 1,4-nitrogen arrangement allows Pza to act as a monodentate

ligand or a bridging ligand (ditopic), facilitating the formation of multinuclear metal complexes

within a peptide scaffold.

Comparative Analysis
The following diagram contrasts Pza with canonical aromatic residues.
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Figure 1: Structural and functional positioning of 3-Pyrazinylalanine relative to Phe and His.

Part 2: Applications in Drug Discovery
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LHRH Antagonists & Histamine Mitigation
One of the most validated applications of Pza is in the development of Luteinizing Hormone-

Releasing Hormone (LHRH) antagonists. Early generations of these drugs utilized hydrophobic

D-amino acids to increase potency, but this inadvertently triggered mast cell degranulation

(histamine release) due to the cationic/hydrophobic character of the peptides.

Mechanism: Replacing hydrophobic residues (e.g., D-Phe or D-Trp) with 3-Pyrazinylalanine
maintains the aromatic stacking interactions required for receptor binding but lowers the

overall lipophilicity.

Outcome: This substitution significantly increases the safety margin by decoupling receptor

potency from histamine-releasing activity. Pza is a key component in "third-generation"

antagonists designed to minimize anaphylactoid reactions.

Protease Inhibitor Engineering (P1 Site)
In serine protease inhibitors (e.g., Thrombin, Elastase), the P1 residue fits into the enzyme's

specificity pocket.

Pza Advantage: The pyrazine nitrogen can form specific hydrogen bonds with active site

residues (e.g., Ser195 or His57 in chymotrypsin-like proteases) that are inaccessible to Phe.

Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism

(P450) compared to electron-rich rings like Tyr or Trp.

Part 3: Bio-Inorganic Engineering & Metal
Coordination
Pza serves as a genetically or synthetically encodable ligand for transition metals. Its pyrazine

moiety is a classic "back-bonding" ligand, stabilizing low oxidation states of metals like Ru(II),

Re(I), and Cu(I).

Pathway: Ruthenium-Peptide Complexation
Incorporating Pza allows for the post-translational modification of peptides with Ruthenium

polypyridyl complexes, creating luminescent probes or photocatalytic centers.
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Figure 2: Workflow for on-resin metallation of Pza-containing peptides.

Part 4: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pza-Peptides
Objective: Incorporate Fmoc-3-(2-pyrazinyl)-L-alanine into a peptide chain. Note: Pza is

compatible with standard Fmoc/tBu chemistry. No side-chain protection is required for the

pyrazine ring under standard conditions.

Materials:

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

Amino Acid: Fmoc-3-(2-pyrazinyl)-L-alanine (Fmoc-Pza-OH).

Coupling Agents: HATU or DIC/Oxyma.

Solvent: DMF (N,N-dimethylformamide).

Protocol:

Swelling: Swell resin in DMF for 30 mins.

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF (

).

Activation:
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Dissolve Fmoc-Pza-OH (3.0 eq relative to resin) in DMF.

Add HATU (2.9 eq) and DIPEA (6.0 eq).

Expert Insight: Pre-activate for only 30 seconds to minimize racemization, although Pza is

relatively resistant compared to His.

Coupling: Add activated mixture to resin. Shake at room temperature for 45–60 minutes.

Validation: Perform a Kaiser test. If blue (positive), re-couple using PyBOP/HOBt.

Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) if necessary.

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The pyrazine ring is stable to

TFA.

On-Resin Ruthenium Labeling (Bio-Inorganic)
Objective: Create a luminescent Ru(II)-peptide conjugate.

Preparation: Synthesize the Pza-containing peptide on resin (do not cleave side-chain

protecting groups of other residues). Remove the N-terminal Fmoc.

Metallation:

Suspend resin in Ethanol/Water (3:1).

Add cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (5 eq).

Heat to 80°C (reflux) for 6–12 hours under inert atmosphere (

).

Why: The pyrazine nitrogen displaces the chloride ligands. High temperature is required

for substitution at the sterically hindered Ru center.

Washing: Wash extensively with EtOH, DMF, and DCM to remove non-covalently bound

Ruthenium.
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Cleavage: Proceed with standard TFA cleavage. The Ru-Pza bond is stable in acid.

Part 5: Data Summary & Properties
Property

Phenylalanine
(Phe)

Histidine (His)
3-Pyrazinylalanine
(Pza)

Side Chain Benzyl Imidazole Pyrazinyl-methyl

pKa (Conjugate Acid) N/A (Neutral) ~6.0 ~0.6

H-Bonding None Donor/Acceptor Acceptor (x2)

Metal Binding None Monodentate Mono/Bridging

Fluorescence Weak (UV) None
Weak (unless

coordinated)

Primary Application Hydrophobic Core Catalysis/Binding
PK Optimization /

Metal Ligand
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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